2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group. Position 2 is occupied by an (E)-configured ethenyl group linked to a thiophen-2-yl moiety, while position 5 contains a piperazine ring acylated with a thiophene-2-carbonyl group.
Properties
IUPAC Name |
5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c20-13-15-19(25-17(21-15)6-5-14-3-1-11-26-14)23-9-7-22(8-10-23)18(24)16-4-2-12-27-16/h1-6,11-12H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBYBQAXNCTTA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (referred to as Compound A ) is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
Compound A features a complex structure that includes thiophene rings, an oxazole moiety, and a piperazine group. Its molecular formula is with a molecular weight of approximately 380.54 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including Compound A. In vitro tests against a range of pathogenic bacteria and fungi have shown promising results:
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Escherichia coli | Significant inhibition observed |
| Compound A | Gram-positive bacteria | Effective against Staphylococcus aureus |
| Compound A | Fungal strains | Limited activity noted |
The results indicate that while Compound A exhibits notable antibacterial activity, its antifungal effects are less pronounced, aligning with findings from other thiophene-based compounds .
Anticancer Activity
The anticancer potential of Compound A has also been investigated. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), using the MTT assay to determine cell viability:
These findings suggest that Compound A may induce cytotoxicity in cancer cells, potentially through mechanisms such as apoptosis and cell cycle arrest. The structural characteristics, particularly the presence of the oxazole and thiophene rings, are believed to contribute to its activity by interacting with cellular targets involved in tumorigenesis .
The mechanisms underlying the biological activities of Compound A are still under investigation. Preliminary studies suggest that it may inhibit critical pathways involved in cell proliferation and survival. For instance:
- Inhibition of DNA/RNA Synthesis : Thiophene derivatives have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell replication.
- Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : Potential inhibition of kinases and phosphodiesterases involved in cell signaling may also play a role in its anticancer effects .
Case Studies
A detailed case study involving the synthesis and biological evaluation of thiophene derivatives highlighted the efficacy of similar compounds in targeting cancer cells. For example, a series of substituted thiophenes were synthesized and tested for their anticancer activity against HepG2 and MCF-7 cell lines, revealing IC50 values comparable to those observed for Compound A .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this structure. Specifically, derivatives of 2-(thiophen-2-yl)ethenyl have been evaluated for their inhibitory effects on dengue virus polymerase. A significant finding was that certain analogs exhibited submicromolar activity against all four serotypes of dengue virus, indicating their potential as antiviral agents .
Antimicrobial Properties
Research has also explored the antimicrobial activity of related thiophene derivatives. Compounds synthesized from similar precursors demonstrated notable effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa, while showing limited activity against Gram-positive bacteria and fungi . This suggests that modifications to the thiophene structure can enhance antimicrobial efficacy.
Potential in Cancer Therapy
The structural features of this compound suggest potential applications in cancer therapy. Compounds containing oxazole and thiophene rings have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Further studies are needed to elucidate specific mechanisms and therapeutic potentials.
Case Study 1: Dengue Virus Inhibition
A study conducted on a series of compounds derived from 2-(thiophen-2-yl)ethenyl showed promising results in inhibiting dengue virus replication. The most effective compounds were identified through high-throughput screening (HTS), demonstrating significant antiviral activity against clinical isolates .
Case Study 2: Antimicrobial Screening
In a separate investigation, a library of thiophene-based compounds was screened for antimicrobial properties. Among them, several exhibited potent activity against Pseudomonas aeruginosa, indicating their potential use as therapeutic agents against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several analogues, differing primarily in substituents on the oxazole core, piperazine linker, or aryl/heteroaryl groups. Key comparisons include:
Electronic and Steric Effects
- Thiophene vs.
- Piperazine Linker Modifications : The thiophene-2-carbonyl group on piperazine (target compound) introduces rigidity and planar geometry, contrasting with the sulfonyl group in ’s compound, which may reduce metabolic stability due to higher polarity .
Research Findings and Limitations
Structural Validation Challenges
- Crystallographic data for such complex heterocycles is sparse. Tools like SHELX () are critical for resolving stereochemistry, particularly the (E)-configured ethenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
